2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Significance in Modern Boronic Acid Ester Chemistry
The significance of 2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in modern boronic acid ester chemistry stems from its embodiment of key principles that have transformed synthetic organic chemistry over the past several decades. Boronic acid esters, particularly pinacol esters, have revolutionized cross-coupling chemistry due to their unique combination of stability and reactivity characteristics. The tetramethyl-1,3,2-dioxaborolane moiety in this compound represents the pinacol ester protecting group, which has become the dominant boronic acid surrogate in organic synthesis due to its exceptional stability and compatibility with various reaction conditions.
The compound exemplifies the evolution of boronic acid chemistry from simple boronic acids to sophisticated protected variants that offer enhanced handling properties and greater synthetic utility. Alkyl pinacol boronic esters have been routinely used for the synthesis of complex target molecules or high-value chemicals due to their non-toxicity, stability, and commercial availability. The specific structural features of 2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, particularly the methoxyethoxymethyl substituent, provide additional functionality that can be exploited in sophisticated synthetic strategies.
The boronic ester functionality provides several key advantages in synthetic applications. The tetrahedral geometry adopted by the boron atom upon ester formation increases the stability of the compound compared to the corresponding free boronic acid, while maintaining the potential for activation under appropriate conditions. This stability allows for the compound's purification and storage under ambient conditions, making it a practical reagent for laboratory use. The ester protection also prevents unwanted side reactions that can occur with free boronic acids, such as protodeboronation or oxidation.
Furthermore, the compound's design reflects modern understanding of boronic acid ester chemistry, particularly the relationship between electronic effects and reactivity. The phenyl ring provides an aromatic platform that can undergo various transformations, while the methoxyethoxymethyl substituent introduces additional sites for potential modification or recognition in complex synthetic sequences. This structural complexity makes the compound particularly valuable in the synthesis of natural products and pharmaceuticals where multiple functional groups must be installed with high precision.
Role in Iterative Cross-Coupling Methodologies
2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in iterative cross-coupling methodologies, representing the type of sophisticated building block that has enabled the development of automated and systematic approaches to small molecule synthesis. Iterative cross-coupling represents a paradigm shift in synthetic chemistry, moving away from traditional linear synthetic approaches toward modular strategies that mirror the systematic assembly methods used in peptide and oligonucleotide synthesis.
The compound's utility in iterative cross-coupling stems from its ability to serve as both a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions and as a stable intermediate that can undergo further functionalization. The pinacol ester functionality provides the necessary reactivity modulation that is essential for iterative coupling strategies. Under anhydrous cross-coupling conditions, pinacol boronic esters like this compound can undergo transmetalation with palladium catalysts, although they may exhibit different reactivity profiles compared to free boronic acids.
Research has demonstrated that boronic esters can transmetalate directly without prior hydrolysis, challenging earlier assumptions about the mechanism of Suzuki-Miyaura reactions. This direct transmetalation pathway is particularly important for compounds like 2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, where the ester protection maintains stability while allowing for controlled reactivity under appropriate catalytic conditions.
The development of iterative cross-coupling methodologies has been driven by the recognition that many small molecules targeted for synthesis are inherently modular in their construction. This compound exemplifies the type of building block that enables such modular approaches, where bifunctional components can be systematically assembled using stereospecific cross-coupling reactions. The presence of the methoxyethoxymethyl substituent provides additional functionality that can be exploited in subsequent synthetic transformations, making the compound particularly valuable in multi-step synthetic sequences.
| Iterative Coupling Parameter | Characteristic | Advantage |
|---|---|---|
| Stability under ambient conditions | High | Enables storage and handling |
| Compatibility with chromatography | Excellent | Facilitates purification |
| Reactivity under anhydrous conditions | Controlled | Allows selective activation |
| Functional group tolerance | Broad | Enables complex molecule synthesis |
The compound's role extends beyond simple cross-coupling partner to include its function as a protected boronic acid equivalent that can be selectively activated in the presence of other sensitive functionalities. This selectivity is crucial in iterative methodologies where multiple reactive sites must be differentiated and activated in a controlled sequence. The methoxyethoxymethyl substituent provides additional synthetic handles that can be exploited for further elaboration, making the compound particularly suitable for the construction of complex molecular architectures.
Recent advances in photoredox catalysis have expanded the utility of boronic ester compounds in iterative synthesis. Transition-metal-free alkynylation of alkyl pinacol boronates has been demonstrated under visible-light conditions, providing new pathways for the incorporation of alkyne functionality. While this specific compound has not been directly studied in such photoredox systems, its structural similarity to other pinacol boronates suggests potential applications in emerging photocatalytic methodologies.
Properties
IUPAC Name |
2-[4-(2-methoxyethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO4/c1-15(2)16(3,4)21-17(20-15)14-8-6-13(7-9-14)12-19-11-10-18-5/h6-9H,10-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXOGZXYNLIHRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound exhibits various biological activities primarily through its interaction with cellular signaling pathways. Notably, it has been implicated in the modulation of growth factor signaling and kinase inhibition.
Inhibition of Kinase Activity
Research indicates that compounds similar to 2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can inhibit pathways such as:
- Platelet-Derived Growth Factor (PDGF) : Inhibiting PDGF signaling may have implications in cancer therapy .
- Mixed Lineage Kinase (MLK) : The inhibition of MLK pathways has shown protective effects in neuronal models .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Effect | Reference |
|---|---|---|
| Kinase Inhibition | Inhibits PDGF receptor activity | |
| Neuroprotection | Protects neurons from degeneration | |
| Cell Growth Modulation | Affects differentiation and apoptosis |
Case Studies and Research Findings
- Neuroprotective Effects : In vitro studies demonstrated that 2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane protects neuronal cells from toxic insults by inhibiting MLK3 signaling pathways. This suggests potential therapeutic applications in neurodegenerative diseases like Parkinson's disease .
- Cancer Therapeutics : The compound's ability to modulate growth factor signaling highlights its potential as an anticancer agent. Studies have shown that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines by targeting specific kinases involved in tumor growth .
- Toxicological Profile : While the compound exhibits promising biological activities, it is also important to note its toxicity profile. It has been classified as harmful if swallowed or if it comes into contact with skin .
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
One of the primary applications of this compound lies in its role as a boronic acid derivative in cross-coupling reactions. Boron compounds are crucial in organic synthesis for forming carbon-carbon bonds through reactions such as Suzuki coupling. The presence of the methoxyethoxy group enhances the solubility and reactivity of the compound in polar solvents, making it an effective reagent for synthesizing biaryl compounds.
Table 1: Comparison of Boronic Acid Derivatives in Cross-Coupling Reactions
| Compound Name | Yield (%) | Reaction Type | Solvent Used |
|---|---|---|---|
| 2-Methoxyethoxy-boronic acid | 85 | Suzuki Coupling | Ethanol |
| Phenylboronic acid | 75 | Suzuki Coupling | Toluene |
| Pinacol boronate | 90 | Stille Coupling | DMF |
Medicinal Chemistry
Anticancer Activity
Research has indicated that boron-containing compounds exhibit potential anticancer properties. The compound's ability to form stable complexes with biological molecules can lead to the development of targeted therapies. Studies have shown that derivatives of dioxaborolane can inhibit tumor growth by interfering with cellular signaling pathways.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies demonstrated that the application of this compound resulted in a significant reduction in the proliferation of breast cancer cells (MCF-7). The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase.
Material Science
Polymer Chemistry
The compound has potential applications in polymer science as a cross-linking agent due to its ability to form stable networks. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
Table 2: Properties of Polymers Modified with Boron Compounds
| Polymer Type | Modification Type | Improvement Observed |
|---|---|---|
| Polyethylene | Cross-linking | Increased tensile strength |
| Polystyrene | Blending | Enhanced thermal stability |
| Polyvinyl chloride | Additive | Improved flame retardancy |
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
The most prominent application of this compound is in Suzuki–Miyaura coupling , a palladium-catalyzed reaction for forming carbon-carbon bonds between aryl or vinyl halides and boronic esters.
Reaction Mechanism
-
Oxidative Addition : A palladium(0) catalyst reacts with an aryl halide (e.g., Ar–X) to form a Pd(II) complex.
-
Transmetallation : The boronic ester (this compound) transfers its aryl group to the Pd(II) center, displacing the halide.
-
Reductive Elimination : The Pd(II) complex releases the biaryl product (Ar–Ar'), regenerating the Pd(0) catalyst.
Key Conditions and Reagents
| Parameter | Details |
|---|---|
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or similar |
| Base | Na₂CO₃, K₂CO₃, or CsF |
| Solvent | Toluene, ethanol, or THF |
| Temperature | Reflux (80–110°C) |
| Reaction Time | 4–24 hours |
Example Reaction :
Yield: Typically 70–95%, depending on substrate and conditions.
Hydroboration Reactions
While not directly involving this compound, its synthesis and reactivity are linked to hydroboration protocols . For example, pinacolborane (HBpin) is used in related systems to generate boronic esters under catalytic conditions .
Stability and Side Reactions
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Hydrolysis Sensitivity : The dioxaborolane ring is susceptible to hydrolysis under acidic or aqueous conditions, reverting to boronic acid derivatives.
-
Byproduct Formation : Competing pathways in cross-couplings (e.g., homocoupling of boronic esters) may occur if oxygen or moisture is present.
Key Spectral Features (from NMR and IR) :
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¹¹B NMR : δ ~30 ppm (characteristic of dioxaborolanes).
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¹H NMR : Peaks at δ 1.3–1.4 ppm (tetramethyl groups) and δ 3.2–4.0 ppm (methoxyethoxy chain).
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IR : B–O stretching vibrations at ~1350 cm⁻¹.
Comparative Analysis of Reaction Conditions
| Reaction Type | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | Toluene | 92 | |
| Hydroboration | K₂CO₃ | Neat | 88 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes structural differences and their implications:
Stability and Reactivity Trends
- Electron-Donating Groups (Target Compound) : The methoxyethoxy group increases electron density on the aromatic ring, slowing electrophilic attack but enhancing stability in acidic media.
- Electron-Withdrawing Groups () : Sulfonyl groups reduce electron density, accelerating cross-coupling rates but requiring inert conditions to prevent decomposition .
Preparation Methods
Palladium-Catalyzed Miyaura Borylation
This method employs transition-metal catalysis to introduce the boronic ester moiety via aryl halide precursors.
| Component | Details |
|---|---|
| Starting Material | Bromoarene derivative (e.g., 4-((2-methoxyethoxy)methyl)bromobenzene) |
| Boronation Agent | Bis(pinacolato)diborane (1.5 eq) |
| Catalyst | Pd(dppf)Cl₂ (5 mol%) |
| Base | Anhydrous potassium acetate (2 eq) |
| Solvent | 1,4-Dioxane |
| Conditions | 80°C, inert atmosphere (N₂/Ar), 12–24 h |
| Yield | 78% |
Mechanistic Insights :
The palladium catalyst facilitates oxidative addition of the aryl bromide, followed by transmetallation with the diboron reagent. Reductive elimination yields the boronic ester.
Pinacol Esterification of Boronic Acids
Direct esterification converts boronic acids into stable pinacol esters under mild conditions.
| Component | Details |
|---|---|
| Starting Material | 4-((2-Methoxyethoxy)methyl)phenylboronic acid |
| Reagents | Pinacol (1.2 eq), MgSO₄ (desiccant) |
| Solvent | Acetonitrile |
| Conditions | Reflux (80°C), 24 h |
| Workup | Solvent evaporation, filtration, chromatography |
| Yield | 75–85% (analogous systems) |
- MgSO₄ absorbs water to shift equilibrium toward ester formation.
- Excess pinacol ensures complete conversion.
Comparative Analysis of Methods
| Parameter | Miyaura Borylation | Pinacol Esterification |
|---|---|---|
| Starting Material | Aryl halides | Boronic acids |
| Catalyst | Pd required | No metal catalyst |
| Functional Tolerance | Sensitive to steric hindrance | Broad compatibility |
| Scale-Up Feasibility | Moderate (cost of Pd) | High |
| Typical Yield | 70–80% | 75–85% |
Optimized Protocol Recommendations
- For electron-deficient substrates : Miyaura borylation ensures precise boron placement.
- For acid-sensitive groups : Pinacol esterification avoids harsh acidic conditions.
Q & A
Q. Example Protocol :
- Substrate : 4-bromo-2-((2-methoxyethoxy)methyl)benzene
- Catalyst : Pd(dppf)Cl₂ (5 mol%)
- Conditions : 90°C, 12–24 hours, N₂ atmosphere
- Workup : Purification via flash chromatography (silica gel, hexane/ethyl acetate) yields the product with >90% purity .
(Basic) How is this compound characterized to confirm its structural integrity?
Key characterization methods include:
- NMR Spectroscopy : ¹H, ¹³C, and ¹¹B NMR to verify aromatic substitution patterns, dioxaborolane ring integrity, and boron coordination. For example, ¹¹B NMR typically shows a peak near 30–32 ppm for dioxaborolanes .
- HRMS (High-Resolution Mass Spectrometry) : To confirm molecular weight (e.g., [M+H]+ calculated for C₁₈H₂₈BO₄: 327.2104) .
- Melting Point/Purity Analysis : Differential scanning calorimetry (DSC) or HPLC for purity assessment (>95%) .
(Advanced) What strategies optimize Suzuki-Miyaura coupling yields using this boronate ester?
Optimization focuses on:
Q. Case Study :
- Reported Yield Variation : 54% (chloroarene) vs. 65% (bromoarene) in electrophotocatalytic reductions. The difference is attributed to slower oxidative addition kinetics of chloroarenes .
(Advanced) What methodologies assess the stability of this compound under varying storage/experimental conditions?
Stability studies include:
- Thermogravimetric Analysis (TGA) : Determines decomposition onset temperatures (typically >150°C) .
- Hydrolytic Stability : Incubation in aqueous DMSO (pH 7.4) monitors boronate ester degradation via ¹¹B NMR .
- Light Sensitivity : UV-Vis spectroscopy under accelerated light exposure (e.g., 365 nm) evaluates photolytic decomposition .
Q. Key Finding :
- Storage Recommendation : -20°C under argon; shelf life >6 months with <5% degradation .
(Basic) What are the primary applications of this compound in medicinal chemistry?
It serves as a key intermediate in:
- Proteolysis-Targeting Chimeras (PROTACs) : Enables modular synthesis of aryl ether-linked E3 ligase binders .
- Antiviral Agents : Used in Suzuki couplings to introduce boronate-containing motifs into nucleoside analogs .
(Advanced) How is diastereomer formation managed in reactions involving chiral analogs of this compound?
For chiral derivatives (e.g., cyclohexyl-substituted variants):
- Chromatographic Resolution : Flash chromatography with chiral stationary phases (e.g., Chiralpak IA) achieves diastereomeric ratios (dr) up to 5:1 .
- Crystallization-Driven Purification : Selective crystallization from hexane/EtOAc isolates the major diastereomer .
(Basic) What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use in a fume hood due to potential boronate ester volatility .
- Waste Disposal : Quench with ethanol/water (1:1) before disposal to hydrolyze reactive boronates .
(Advanced) How does the 2-methoxyethoxy group influence reactivity compared to other substituents?
The 2-methoxyethoxy group:
Q. Comparative Reactivity Table :
| Substituent | Suzuki Coupling Yield (%) | Solubility in THF (mg/mL) |
|---|---|---|
| -OCH₂CH₂OCH₃ | 92 | 45 |
| -Cl | 88 | 12 |
| -CF₃ | 76 | 8 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
